molecular formula C24H33N3 B6095037 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE

1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE

Cat. No.: B6095037
M. Wt: 363.5 g/mol
InChI Key: FQNKHLFVNGAHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 2-methylbenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified piperidine rings.

    Substitution: Substituted products with new functional groups replacing the benzyl groups.

Scientific Research Applications

1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE can be compared with other piperazine derivatives, such as:

  • 1-(4-BENZYLPIPERIDIN-1-YL)-2-(2-METHYLBENZYL)PIPERAZINE
  • 1-(1-BENZYL-4-PIPERIDYL)-4-(2-CHLOROBENZYL)PIPERAZINE
  • 1-(1-BENZYL-4-PIPERIDYL)-4-(2-HYDROXYBENZYL)PIPERAZINE

These compounds share similar structural features but differ in the nature of the substituents on the piperidine rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3/c1-21-7-5-6-10-23(21)20-26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-22-8-3-2-4-9-22/h2-10,24H,11-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNKHLFVNGAHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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